molecular formula C7H7Br2N B2414215 2-Bromo-5-(bromomethyl)-3-methylpyridine CAS No. 1805103-19-8

2-Bromo-5-(bromomethyl)-3-methylpyridine

Cat. No.: B2414215
CAS No.: 1805103-19-8
M. Wt: 264.948
InChI Key: QNJCTOIWAUZOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(bromomethyl)-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two bromine atoms and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)-3-methylpyridine typically involves the bromination of 3-methylpyridine. One common method is the bromination of 3-methylpyridine using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)-3-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Dehalogenated pyridine derivatives.

Scientific Research Applications

2-Bromo-5-(bromomethyl)-3-methylpyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(bromomethyl)pyridine: Lacks the methyl group at the 3-position.

    3-Bromo-5-(bromomethyl)pyridine: The bromine atoms are positioned differently on the pyridine ring.

    2-Chloro-5-(bromomethyl)-3-methylpyridine: Contains a chlorine atom instead of one of the bromine atoms.

Uniqueness

2-Bromo-5-(bromomethyl)-3-methylpyridine is unique due to the specific positioning of the bromine atoms and the methyl group on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-bromo-5-(bromomethyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJCTOIWAUZOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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